

Validating the Structure of 4-(hydroxymethyl)oxane-4-carbonitrile: A Spectroscopic Comparison Guide

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Compound of Interest		
Compound Name:	4-(Hydroxymethyl)oxane-4- carbonitrile	
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This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of **4-(hydroxymethyl)oxane-4-carbonitrile**. By comparing predicted spectroscopic data with that of a similar, well-characterized compound, oxane-4-carbonitrile, this document offers a framework for structural elucidation and confirmation.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for **4- (hydroxymethyl)oxane-4-carbonitrile** and the related compound, oxane-4-carbonitrile.

Note: Experimental data for **4-(hydroxymethyl)oxane-4-carbonitrile** is not publicly available. The data presented here is predicted based on established spectroscopic principles and computational models.

Infrared (IR) Spectroscopy



Functional Group	Predicted Wavenumber (cm ⁻¹) for 4- (hydroxymethyl)oxane-4- carbonitrile	Reference Wavenumber (cm ⁻¹) for Nitriles and Alcohols
O-H (Alcohol)	~3400 (broad)	3200-3600 (broad)
C-H (Alkane)	~2850-2960	2850-3000
C≡N (Nitrile)	~2240	2210-2260
C-O (Alcohol)	~1050	1000-1260

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Experimental Chemical Shift Chemical Shift (δ, ppm) for 4-**Assignment** (δ, ppm) for Multiplicity Integration (hydroxymethy oxane-4-I)oxane-4carbonitrile[1] carbonitrile 3.8 - 4.0 -CH₂-O- (ring) 4.20 4H m -CH₂-OH 3.7 s 2H -OH 2.5 (variable) s 1H -CH-CN 2.46 1H m -CH₂- (ring, 4H 1.8 - 2.0m adjacent to O)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

1.64-2.04

-CH₂- (ring, adjacent to C-

CN)

m

4H



Assignment	Predicted Chemical Shift (δ, ppm) for 4- (hydroxymethyl)oxane-4-carbonitrile
C≡N	~120
-C-OH (quaternary)	~75
-CH ₂ -O- (ring)	~65
-CH ₂ -OH	~63
-CH ₂ - (ring)	~35

Mass Spectrometry (MS)

lon	Predicted m/z for 4- (hydroxymethyl)oxane-4-carbonitrile
[M]+•	141
[M-H ₂ O]+•	123
[M-CH ₂ OH]+	110
[M-CN]+	115

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample, **4-(hydroxymethyl)oxane-4-carbonitrile**, is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

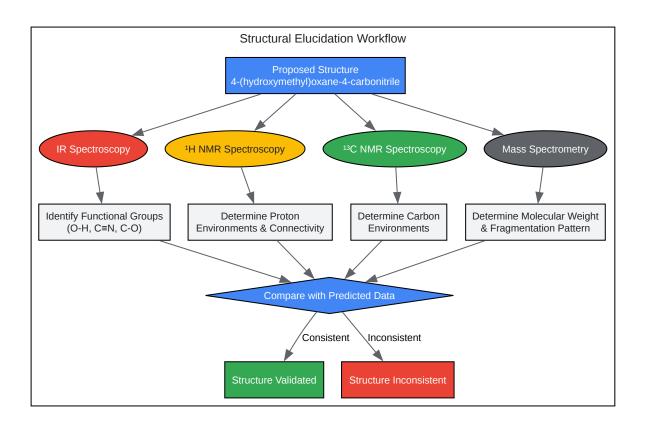
Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for validating the structure of an organic compound using multiple spectroscopic techniques.





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Caption: Workflow for Spectroscopic Structure Validation.

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References

• 1. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (FDB006404) - FooDB [foodb.ca]



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